molecular formula C9H9BrO4S B168501 Methyl 3-Bromo-4-(methylsulfonyl)benzoate CAS No. 182003-84-5

Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Cat. No. B168501
M. Wt: 293.14 g/mol
InChI Key: WOUKHGQKKHAEFL-UHFFFAOYSA-N
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Description

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 182003-84-5 . It has a molecular weight of 293.14 and its molecular formula is C9H9BrO4S .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” were not found, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized and characterized in a study . The synthesis involved diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .


Physical And Chemical Properties Analysis

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a solid at room temperature . It has a predicted boiling point of 425.5±45.0 °C and a predicted density of 1.582±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Benzoylguanidine Derivatives

Methyl 3-Bromo-4-(methylsulfonyl)benzoate is utilized in the synthesis of benzoylguanidine derivatives that act as Na+/H+ exchanger inhibitors. These inhibitors show potential as adjunctive therapy for treating acute myocardial infarction. The introduction of the methylsulfonyl group into the benzoylguanidines enhances the compounds' potency, demonstrating the critical role of substitution patterns for the inhibitory effects on the Na+/H+ exchanger (Baumgarth, Beier, & Gericke, 1997).

Photorearrangement Studies

The compound has been studied for its photorearrangement properties, specifically looking at derivatives like 4′-Tolyl-2-methylsulfono-thio-benzoate. These studies contribute to understanding new types of photorearrangements and the generation of thiaxanthone derivatives, offering insights into light-induced aromatic substitution reactions (Martens & Praefcke, 1974).

Structural Comparisons

Research into bromo–hydroxy–benzoic acid derivatives, closely related to methyl 3-Bromo-4-(methylsulfonyl)benzoate, reveals insights into molecular structure, highlighting the importance of intermolecular interactions such as hydrogen bonds and Br⋯O interactions. These findings are crucial for the development of materials and compounds with specific properties (Suchetan et al., 2016).

Effect on Alkaline Hydrolysis

Studies have also explored the effect of methylsulfonyl and related substituents on the alkaline hydrolysis of methyl benzoate and phenyl acetate. These investigations provide valuable information on how different substituents affect reaction rates and mechanisms, which is essential for designing more efficient synthetic pathways (Bowden & Rehman, 1997).

Antibacterial Activities

Derivatives of P.A.B. (p-aminobenzoic acid), including those with substituents similar to the structure of methyl 3-Bromo-4-(methylsulfonyl)benzoate, have been evaluated for their action on bacterial growth. Such research contributes to the development of new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Sirks, 2007).

Safety And Hazards

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is considered hazardous. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” was found . This paper describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to “Methyl 3-Bromo-4-(methylsulfonyl)benzoate”. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

properties

IUPAC Name

methyl 3-bromo-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKHGQKKHAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Bromo-4-(methylsulfonyl)benzoate

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